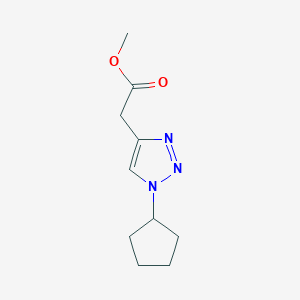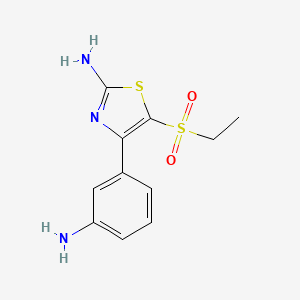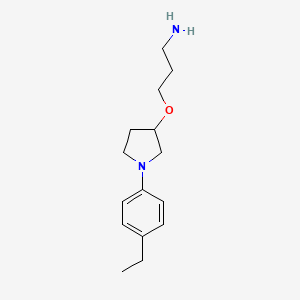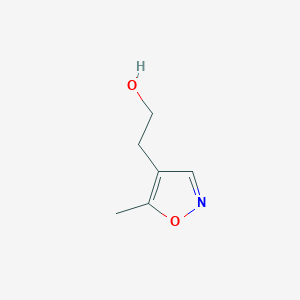
2-(5-Methylisoxazol-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methylisoxazol-4-yl)ethanol is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylisoxazol-4-yl)ethanol typically involves the formation of the isoxazole ring followed by the introduction of the ethanol group. One common method involves the reaction of hydroxylamine hydrochloride with a suitable β-diketone under acidic conditions to form the isoxazole ring. The resulting intermediate can then be reduced using lithium aluminium hydride to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Methylisoxazol-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The methyl group on the isoxazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(5-Methylisoxazol-4-yl)acetaldehyde or 2-(5-Methylisoxazol-4-yl)acetic acid.
Applications De Recherche Scientifique
2-(5-Methylisoxazol-4-yl)ethanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(5-Methylisoxazol-4-yl)ethanol and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes involved in cell proliferation, leading to anticancer effects . The exact mechanism can vary depending on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
2-(5-Methylisoxazol-4-yl)ethanol can be compared with other similar compounds in the isoxazole family:
2-(5-Methylisoxazol-3-yl)ethanol: Similar structure but with the hydroxyl group at a different position, leading to different chemical properties and reactivity.
2-(5-Methylisoxazol-4-yl)methanol: Similar structure but with a methanol group instead of ethanol, affecting its solubility and reactivity.
2-(5-Methylisoxazol-4-yl)acetic acid: An oxidized form with a carboxylic acid group, which has different biological activities and applications.
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
2-(5-methyl-1,2-oxazol-4-yl)ethanol |
InChI |
InChI=1S/C6H9NO2/c1-5-6(2-3-8)4-7-9-5/h4,8H,2-3H2,1H3 |
Clé InChI |
RHGORKORLGSGBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NO1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8-Cyclopropyl-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11778420.png)
![tert-Butyl 2-iodo-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11778430.png)
![2-(4-Chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B11778438.png)
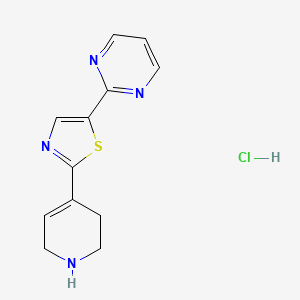
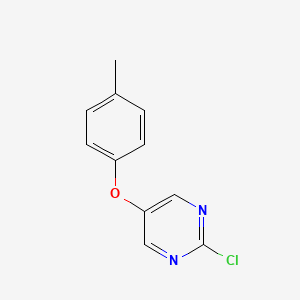

![5-(2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11778456.png)
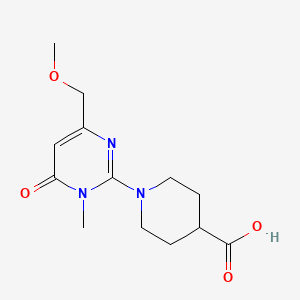
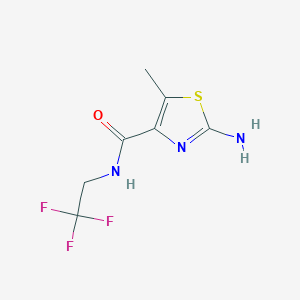
![3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one](/img/structure/B11778494.png)
